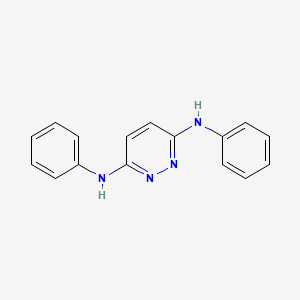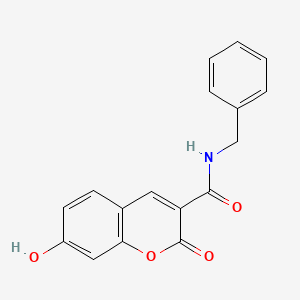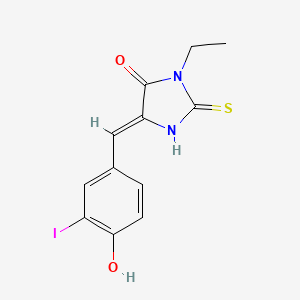![molecular formula C17H15F2NO2 B5912414 3-[(2,4-difluorophenyl)amino]-1-(3-methoxyphenyl)-2-buten-1-one](/img/structure/B5912414.png)
3-[(2,4-difluorophenyl)amino]-1-(3-methoxyphenyl)-2-buten-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2,4-difluorophenyl)amino]-1-(3-methoxyphenyl)-2-buten-1-one is a chemical compound that belongs to the class of chalcones. It has been the subject of extensive research due to its potential applications in the field of medicine.
Wissenschaftliche Forschungsanwendungen
3-[(2,4-difluorophenyl)amino]-1-(3-methoxyphenyl)-2-buten-1-one has been found to have several potential applications in the field of medicine. One of the most promising applications is its use as an anti-cancer agent. Studies have shown that this compound can inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer.
Wirkmechanismus
The mechanism of action of 3-[(2,4-difluorophenyl)amino]-1-(3-methoxyphenyl)-2-buten-1-one is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This leads to the suppression of tumor growth and the induction of apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 3-[(2,4-difluorophenyl)amino]-1-(3-methoxyphenyl)-2-buten-1-one can have several biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the migration and invasion of cancer cells. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-[(2,4-difluorophenyl)amino]-1-(3-methoxyphenyl)-2-buten-1-one in lab experiments is its potential as an anti-cancer agent. However, there are also several limitations to using this compound. For example, it can be difficult to synthesize in large quantities, and its stability can be affected by factors such as temperature and pH.
Zukünftige Richtungen
There are several potential future directions for research on 3-[(2,4-difluorophenyl)amino]-1-(3-methoxyphenyl)-2-buten-1-one. One area of focus could be the development of more efficient synthesis methods for this compound. Additionally, further studies could be conducted to investigate its potential as a treatment for other diseases, such as inflammatory disorders and neurodegenerative diseases. Finally, research could be conducted to investigate the potential side effects and toxicity of this compound, which would be necessary for its eventual use in clinical settings.
Conclusion:
In conclusion, 3-[(2,4-difluorophenyl)amino]-1-(3-methoxyphenyl)-2-buten-1-one is a promising chemical compound with potential applications in the field of medicine. Its anti-cancer properties, as well as its anti-inflammatory and antioxidant properties, make it a subject of interest for further research. While there are limitations to using this compound in lab experiments, its potential benefits make it a worthwhile area of research for the future.
Synthesemethoden
The synthesis of 3-[(2,4-difluorophenyl)amino]-1-(3-methoxyphenyl)-2-buten-1-one can be achieved through several methods. One of the most common methods involves the reaction between 2,4-difluoroaniline and 3-methoxyacetophenone in the presence of a base such as potassium hydroxide. The reaction proceeds through the formation of an imine intermediate, which is then reduced to yield the final product.
Eigenschaften
IUPAC Name |
(E)-3-(2,4-difluoroanilino)-1-(3-methoxyphenyl)but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2NO2/c1-11(20-16-7-6-13(18)10-15(16)19)8-17(21)12-4-3-5-14(9-12)22-2/h3-10,20H,1-2H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAQRBCWNACLDAE-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CC(=CC=C1)OC)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C1=CC(=CC=C1)OC)/NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2,4-difluoroanilino)-1-(3-methoxyphenyl)but-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2,5-dimethoxyphenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one](/img/structure/B5912345.png)
![1-(4-chlorophenyl)-3-[(2,4-difluorophenyl)amino]-2-buten-1-one](/img/structure/B5912349.png)

![3-[(2,4-difluorophenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one](/img/structure/B5912368.png)
![3-[(2,4-difluorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one](/img/structure/B5912375.png)
![3-[(4-ethoxyphenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one](/img/structure/B5912387.png)
![3-[(3,4-difluorophenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5912390.png)
![4-{[3-(3-methoxyphenyl)-1-methyl-3-oxo-1-propen-1-yl]amino}benzoic acid](/img/structure/B5912398.png)
![3-[(3,4-difluorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one](/img/structure/B5912406.png)
![3-benzyl-8-[(diethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B5912433.png)

![2-bromo-N-{2-(4-methoxyphenyl)-1-[(methylamino)carbonyl]vinyl}benzamide](/img/structure/B5912446.png)
